

Technical Characterization Guide: 6-(2-Fluorophenyl)picolinic acid

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Compound of Interest

Compound Name: 6-(2-Fluorophenyl)picolinic acid

CAS No.: 887982-35-6

Cat. No.: B1326253

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Executive Summary

6-(2-Fluorophenyl)picolinic acid (CAS 887982-03-6) represents a pivotal intermediate in the synthesis of pyridine-carboxylate herbicides. Its structural integrity relies on the precise ortho-substitution of the phenyl ring and the electronic environment of the pyridine core.

This guide provides a comprehensive spectroscopic profile, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.^[1] The focus is on distinguishing this specific isomer from its regioisomers (e.g., 3-fluoro or 4-fluoro variants) and validating sample purity for downstream biological assays.

Chemical Identity & Physical Properties^{[2][3][4][5][6]}



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Synthesis Context & Sample Preparation

To accurately interpret spectroscopic data, one must understand the sample's origin. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 6-halopicolinate and 2-fluorophenylboronic acid.

Implication for Spectroscopy:

- Residual Palladium: May cause line broadening in NMR.
- Boronic Acid Impurities: Look for characteristic peaks in ¹H NMR (broad singlets) or MS (boron isotope patterns).
- Solvent Trap: Picolinic acids entrap solvents (water/DMSO) in the crystal lattice; vacuum drying at >50°C is required before quantitative NMR (qNMR).

Protocol: NMR Sample Preparation

- Solvent Choice: Use DMSO-d₆ (99.9% D). CDCl₃ is often insufficient due to the compound's polarity and poor solubility of the zwitterionic form.
- Concentration: Prepare a 10–15 mg/mL solution.
- Filtration: Filter through a 0.2 μm PTFE syringe filter to remove inorganic salts (NaCl/KBr) from the workup.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom at the ortho position of the phenyl ring introduces significant spin-spin coupling (

and

), which is the primary diagnostic tool for structural confirmation.

1.

¹H NMR (400 MHz, DMSO-d₆)

- Pyridine Ring (3H):
 - 8.0 – 8.2 ppm: H3, H4, H5 protons.
 - Pattern: The pyridine protons typically appear as a multiplet system. H3 and H5 are doublets (or dd), while H4 is a triplet (or dd).
 - Note: The carboxylic acid proton (-COOH) is usually very broad, appearing between 13.0–14.0 ppm, or may be invisible if proton exchange is fast.
- Phenyl Ring (4H):
 - 7.3 – 7.9 ppm: Complex multiplets due to F-H coupling.
 - Diagnostic Signal: The H3' proton (adjacent to Fluorine) often appears as a triplet of doublets or a complex multiplet upfield relative to other aromatic protons due to the shielding/deshielding anisotropy and coupling.

2.

¹⁹F NMR (376 MHz, DMSO-d₆)

- Shift:

-110 to -118 ppm (Singlet or multiplet depending on decoupling).

- Validation: A single sharp peak confirms the absence of regioisomers (e.g., 4-fluorophenyl would appear around -105 to -110 ppm but with different splitting).

3.

C NMR (100 MHz, DMSO-d₆)

Carbon-Fluorine coupling is the definitive proof of the ortho substitution.

- C-F Coupling Constants ():
 - C2' (attached to F): Doublet, Hz.
 - C3' (ortho to F): Doublet, Hz.
 - C1' (bridgehead): Doublet, Hz.
- Carbonyl (C=O):
~165 ppm (Singlet, or weak coupling if long-range).

B. Mass Spectrometry (MS)[1]

- Ionization Mode: Electrospray Ionization (ESI) is preferred.
 - Negative Mode (ESI⁻): Dominant species is at m/z 216.05. This is the most sensitive mode for carboxylic acids.
 - Positive Mode (ESI⁺): Species at m/z 218.06.

- Fragmentation (MS/MS):

- Loss of

(44 Da) from the carboxylic acid group is the primary fragmentation pathway, yielding the 2-(2-fluorophenyl)pyridine cation ($m/z \sim 172$).

C. Infrared Spectroscopy (FT-IR)

- Method: ATR (Attenuated Total Reflectance) on solid neat sample.

- Key Bands:

- 3300–2500 cm^{-1} (Broad): O-H stretch of carboxylic acid (dimer).
 - 1700–1730 cm^{-1} (Strong): C=O stretching (Carboxylic acid).
 - 1580–1600 cm^{-1} : C=N stretching (Pyridine ring) and C=C aromatic skeletal vibrations.
 - 1200–1250 cm^{-1} : C-F stretching (Aryl fluoride).

Experimental Workflow & Logic

The following diagram illustrates the logical flow for validating the compound's identity, ensuring that impurities (regioisomers or starting materials) are systematically ruled out.



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Caption: Logical workflow for the spectroscopic validation of **6-(2-Fluorophenyl)picolinic acid**, prioritizing

F NMR for isomer confirmation.

Troubleshooting & Impurities



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References

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- To cite this document: BenchChem. [Technical Characterization Guide: 6-(2-Fluorophenyl)picolinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1326253#spectroscopic-data-for-6-2-fluorophenyl-picolinic-acid>]

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